molecular formula C12H14FN3 B1467995 ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine CAS No. 1341061-80-0

({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine

Cat. No. B1467995
CAS RN: 1341061-80-0
M. Wt: 219.26 g/mol
InChI Key: HQPYJURTQCCMSO-UHFFFAOYSA-N
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Description

The compound ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine is a chemical compound with the molecular formula C10H10FN3 . It is also known by other synonyms such as 2-4-fluorophenyl propan-2-amine, 1-4-fluorophenyl-1-methylethylamine, 1-4-fluorophenyl-1-methyl-ethylamine, 1-4-fluoro-phenyl-1-methyl-ethylamine, 2-4-fluorophenyl prop-2-ylamine, 1-methyl-1-4-fluorophenyl ethylamine, 4-fluorocumylamine, and others .


Synthesis Analysis

The synthesis of this compound or its derivatives has been mentioned in a few studies. For instance, one study synthesized twenty-five derivatives containing 3-methyl-1H-pyrazol-5-yl by intermediate derivatization methods (IDMs) .


Molecular Structure Analysis

The molecular weight of the compound is 191.20 g/mol . The InChI Key for the compound is NYFSRXOWJXAHOO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound is colorless . It has a boiling point of 40.0°C at 7.0 mbar .

Scientific Research Applications

Asymmetric Synthesis

Compounds similar to ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine have been used in asymmetric synthesis . These compounds can give rise to chiral intermediates, which have wide applications in asymmetric synthesis . For example, 1-[(1 S)-(4-Fluorophenyl)-((1′ S)-1′-naphthalen-1-yl-ethylamino)-methyl]-naphthalen-2-ol was treated with triflic anhydride to yield a valuable intermediate in the future synthesis of aminophosphine, to be used in asymmetric catalysis .

Betti Reaction

The Betti reaction is a condensation between 2-naphthol, aryl aldehydes, and ammonia or amines . Compounds similar to ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine can be obtained from this reaction . This reaction has been used to synthesize a variety of valuable compounds .

Chiral Ligands

Enantiopure intermediates derived from similar compounds have been applied in asymmetric synthesis both as chiral starting materials and as chiral ligands . The simultaneous presence of nitrogen and oxygen in these compounds allows them to act as potential metal-coordinating atoms .

Biological Activities

Indole derivatives, which share a similar structure with ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine, possess various biological activities . These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Drug Development

Indole scaffold has been found in many important synthetic drug molecules . The addition of the indole nucleus to medicinal compounds that are biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Plant Hormones

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Derivatives of indole, which share a similar structure with ({1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methyl)(methyl)amine, are of wide interest because of their diverse biological and clinical applications .

Safety and Hazards

The compound may cause severe skin burns and eye damage. It may also cause respiratory irritation .

properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FN3/c1-14-6-11-7-15-16(9-11)8-10-2-4-12(13)5-3-10/h2-5,7,9,14H,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQPYJURTQCCMSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN(N=C1)CC2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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